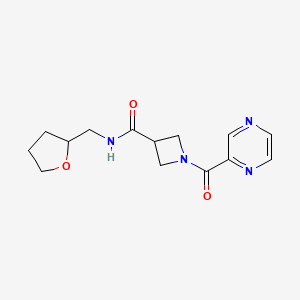

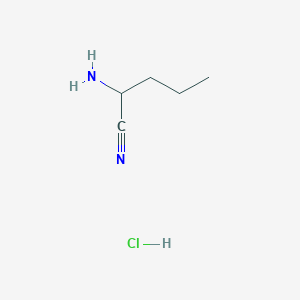

![molecular formula C22H18ClN3O3S2 B2711548 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 921065-27-2](/img/structure/B2711548.png)

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, also known as CM-272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.

Applications De Recherche Scientifique

Antiarrhythmic Activity

The compound has shown potential in the field of antiarrhythmic drugs. A study outlines the synthesis and Class III antiarrhythmic activity of a series of benzamides and sulfonamides, highlighting compounds with potent Class III activity without affecting conduction. These compounds are particularly effective in prolonging action potential duration, crucial for antiarrhythmic activity, with one compound demonstrating significant oral bioavailability and the ability to restore sinus rhythm in anesthetized dogs by blocking the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).

Antimicrobial and Anticancer Properties

Research into the antimicrobial and anticancer properties of sulfonamide derivatives has yielded promising results. A study synthesizing biologically active benzothiophene-carboxamides derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains. These compounds could offer new pathways for treating infections resistant to traditional antibiotics (Babu et al., 2013). Another study reported on the design, synthesis, and evaluation of benzamides for anticancer activity, finding several compounds with moderate to excellent anticancer activity against various cancer cell lines. These findings suggest potential for developing new anticancer therapies (Ravinaik et al., 2021).

Metabolic Stability Enhancement

In the quest to improve drug metabolic stability, research has focused on modifying the benzothiazole scaffold. A study investigating various 6,5-heterocycles as alternatives to benzothiazole to reduce metabolic deacetylation found imidazopyridazine to have similar potency and efficacy with minimal deacetylated metabolite formation in hepatocytes. This approach could enhance the metabolic stability of pharmacologically active compounds, making them more effective as drugs (Stec et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Compounds based on the benzothiazole scaffold have been investigated for their role as enzyme inhibitors, showing promise in therapeutic applications. For instance, derivatives have been explored as carbonic anhydrase inhibitors, exhibiting potent inhibitory effects. Such inhibitors have potential applications in treating conditions like glaucoma, edema, and possibly cancer, by targeting tumor-associated carbonic anhydrase isozymes (Morsy et al., 2009).

Propriétés

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S2/c1-13-7-9-15(10-8-13)31(28,29)26-18-6-4-3-5-16(18)21(27)25-22-24-20-14(2)17(23)11-12-19(20)30-22/h3-12,26H,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMUJEAOKZCRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

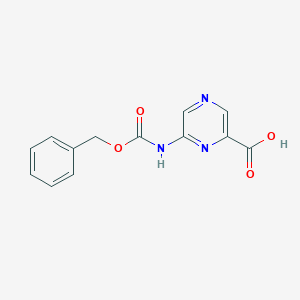

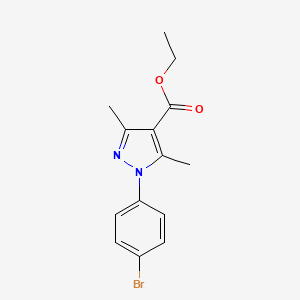

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)

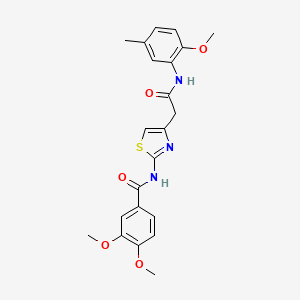

![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)

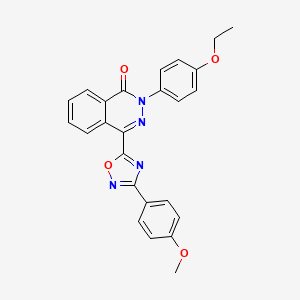

![Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2711470.png)

![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)

![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B2711480.png)

![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)